molecular formula C22H21N5O4S B11053087 ethyl {[4-cyano-3-(dicyanomethylidene)-5-{[(E)-(dimethylamino)methylidene]amino}-2-(4-methoxyphenyl)-2,3-dihydrofuran-2-yl]sulfanyl}acetate

ethyl {[4-cyano-3-(dicyanomethylidene)-5-{[(E)-(dimethylamino)methylidene]amino}-2-(4-methoxyphenyl)-2,3-dihydrofuran-2-yl]sulfanyl}acetate

Cat. No. B11053087
M. Wt: 451.5 g/mol
InChI Key: VAZOFADUSPQMPD-VULFUBBASA-N
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Description

Ethyl {[4-cyano-3-(dicyanomethylidene)-5-{[(E)-(dimethylamino)methylidene]amino}-2-(4-methoxyphenyl)-2,3-dihydrofuran-2-yl]sulfanyl}acetate is a complex organic compound with a unique structure that combines several functional groups, including cyano, dicyanomethylidene, dimethylamino, methoxyphenyl, and dihydrofuran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {[4-cyano-3-(dicyanomethylidene)-5-{[(E)-(dimethylamino)methylidene]amino}-2-(4-methoxyphenyl)-2,3-dihydrofuran-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydrofuran Ring: The dihydrofuran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-dicarbonyl compound, under acidic or basic conditions.

    Introduction of the Cyano and Dicyanomethylidene Groups: The cyano and dicyanomethylidene groups can be introduced through nucleophilic substitution reactions using appropriate cyanating agents.

    Attachment of the Dimethylamino Group: The dimethylamino group can be introduced via a condensation reaction with a suitable amine, such as dimethylamine.

    Incorporation of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a methoxyphenyl halide and a palladium catalyst.

    Formation of the Sulfanyl Acetate Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[4-cyano-3-(dicyanomethylidene)-5-{[(E)-(dimethylamino)methylidene]amino}-2-(4-methoxyphenyl)-2,3-dihydrofuran-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

    Condensation: The compound can participate in condensation reactions with other molecules to form larger, more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

    Condensation: Aldehydes, ketones, and other carbonyl compounds under acidic or basic catalysis.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl {[4-cyano-3-(dicyanomethylidene)-5-{[(E)-(dimethylamino)methylidene]amino}-2-(4-methoxyphenyl)-2,3-dihydrofuran-2-yl]sulfanyl}acetate has several scientific research applications:

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of ethyl {[4-cyano-3-(dicyanomethylidene)-5-{[(E)-(dimethylamino)methylidene]amino}-2-(4-methoxyphenyl)-2,3-dihydrofuran-2-yl]sulfanyl}acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Ethyl {[4-cyano-3-(dicyanomethylidene)-5-{[(E)-(dimethylamino)methylidene]amino}-2-(4-methoxyphenyl)-2,3-dihydrofuran-2-yl]sulfanyl}acetate can be compared with similar compounds such as:

    Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate: Similar in structure but with different substituents, leading to variations in chemical and biological properties.

    Ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate: Shares some structural features but differs in the presence of the dicyanomethylidene and dimethylamino groups.

    Other cyano-substituted dihydrofuran derivatives: These compounds may have similar core structures but differ in their substituents, affecting their reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

properties

Molecular Formula

C22H21N5O4S

Molecular Weight

451.5 g/mol

IUPAC Name

ethyl 2-[4-cyano-3-(dicyanomethylidene)-5-[(E)-dimethylaminomethylideneamino]-2-(4-methoxyphenyl)furan-2-yl]sulfanylacetate

InChI

InChI=1S/C22H21N5O4S/c1-5-30-19(28)13-32-22(16-6-8-17(29-4)9-7-16)20(15(10-23)11-24)18(12-25)21(31-22)26-14-27(2)3/h6-9,14H,5,13H2,1-4H3/b26-14+

InChI Key

VAZOFADUSPQMPD-VULFUBBASA-N

Isomeric SMILES

CCOC(=O)CSC1(C(=C(C#N)C#N)C(=C(O1)/N=C/N(C)C)C#N)C2=CC=C(C=C2)OC

Canonical SMILES

CCOC(=O)CSC1(C(=C(C#N)C#N)C(=C(O1)N=CN(C)C)C#N)C2=CC=C(C=C2)OC

Origin of Product

United States

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